Chemical structure and properties of 1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil
Chemical structure and properties of 1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil
Classification: Hypermodified Nucleoside Analogue & Antiviral Scaffold Document ID: TG-ARA-HMU-2026 Version: 1.0[1]
Executive Summary
1-(β-D-Arabinofuranosyl)-5-hydroxymethyluracil (Ara-HMU) represents a critical intersection between carbohydrate chemistry and nucleoside pharmacology.[1] Structurally, it combines the "up-facing" 2'-hydroxyl group of the arabinose sugar—characteristic of the chemotherapeutic agent Cytarabine (Ara-C)—with the 5-hydroxymethyluracil (5-hmU) base, a hypermodified base naturally occurring in the DNA of Bacillus subtilis bacteriophages (e.g., SPO1).[1]
While Ara-HMU itself exhibits moderate direct antiviral activity compared to its halogenated successors (e.g., Sorivudine), it serves as a vital metabolic probe for thymidine kinase (TK) specificity and a synthetic precursor for next-generation antiviral agents.[1] This guide details its physicochemical behavior, enzymatic synthesis, and utility in studying viral DNA replication mechanics.
Part 1: Structural Chemistry & Physicochemical Properties
Molecular Architecture
Ara-HMU differs from the canonical nucleoside Thymidine in two critical loci, altering its steric and electronic interaction with polymerase enzymes:
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The Sugar Pucker (C2'-Stereochemistry): The 2'-OH is in the arabino configuration (cis to the glycosidic bond).[1] This forces the furanose ring into a stiffened conformation (typically C2'-endo/C3'-exo equilibrium), creating a steric clash that often leads to chain termination or polymerase stalling during DNA synthesis.[1]
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The Base Modification (C5-Hydroxymethyl): The 5-hydroxymethyl group (-CH₂OH) is polar and capable of hydrogen bonding, unlike the hydrophobic 5-methyl group of thymine.[1] This alters the hydration spine in the major groove of DNA if incorporated.
Key Properties Table[1][2]
| Property | Specification |
| IUPAC Name | 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
| Common Abbreviation | Ara-HMU, 5-hmU-Ara |
| Molecular Formula | C₁₀H₁₄N₂O₇ |
| Molecular Weight | 274.23 g/mol |
| Solubility | High in Water, DMSO; Low in Ethanol, Acetonitrile (Due to 4 hydroxyl groups) |
| UV Max ( | 263–265 nm (pH 7.[1][2][3][4][5]0) |
| pKa (Base) | ~9.3 (N3-H deprotonation) |
| Stability | Stable in neutral aqueous solution; susceptible to glycosidic cleavage in strong acid.[1] |
Part 2: Synthetic Routes
Synthesis of Ara-HMU is challenging due to the polarity of the product and the need for stereochemical control. Two primary routes exist: Chemical Modification and Enzymatic Transglycosylation.
Route A: Enzymatic Transglycosylation (Green Chemistry)
This is the preferred modern method, utilizing Nucleoside Phosphorylase (NP) to swap the base of a donor nucleoside with 5-hydroxymethyluracil.[1] This method preserves the stereochemistry of the arabinose sugar.
-
Enzymes: Uridine Phosphorylase (UP) or Purine Nucleoside Phosphorylase (PNP).[1]
-
Donor: 1-β-D-Arabinofuranosyluracil (Ara-U).[1][4][5][6][7][8]
Route B: Chemical Hydroxymethylation
A classic organic synthesis approach involving the base-catalyzed addition of formaldehyde to the C5 position of Ara-U.
-
Reagents: Ara-U, Formaldehyde (HCHO), KOH/NaOH (0.5N).[1]
-
Conditions: 60°C for 24–48 hours.
-
Mechanism: Electrophilic aromatic substitution at the activated C5 position of the uracil ring.
Synthesis Workflow Diagram
Figure 1: Comparison of Chemical (Red) and Enzymatic (Blue) synthetic pathways for Ara-HMU.[1]
Part 3: Biological Mechanism & Pharmacology[10]
The "Lethal Synthesis" Pathway
Ara-HMU acts as a nucleoside analogue. To be biologically active, it must undergo intracellular phosphorylation. Its selectivity arises because viral Thymidine Kinases (TK) often accept a broader range of substrates than human cellular TK.[1]
-
Cell Entry: Via nucleoside transporters (hENT/hCNT).
-
Activation (Rate Limiting): Phosphorylation to the monophosphate (Ara-HMU-MP) by Viral TK (e.g., HSV-1 TK or VZV TK).[1] Human cytosolic TK1 has low affinity for arabinosyl sugars, reducing toxicity to healthy cells.
-
DNA Incorporation: Conversion to Triphosphate (Ara-HMU-TP) and incorporation into viral DNA.[1]
-
Mechanism of Action: The 2'-OH of the arabinose sterically hinders the DNA polymerase or prevents further chain elongation (Chain Termination), leading to viral replication failure.
Metabolic Activation Diagram[1]
Figure 2: The selective activation pathway of Ara-HMU in virus-infected cells.[1]
Part 4: Experimental Protocols
HPLC Analysis Protocol
Due to the high polarity of Ara-HMU, standard C18 columns often fail to retain it. An aqueous-compatible phase is required.[1]
Methodology:
-
Column: Amide-C16 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3-5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1]
-
Gradient: Isocratic 2% B or extremely shallow gradient (0-5% B over 15 min).
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 265 nm (Max absorption for 5-hmU base).[1]
-
Reference Standard Preparation: Dissolve 1 mg Ara-HMU in 1 mL H₂O (Do not use pure MeOH as solubility is limited).[1]
Chemical Synthesis Protocol (Hydroxymethylation)
Adapted from Machida et al. and Sakata et al.[1]
-
Preparation: Dissolve 10 mmol of 1-β-D-Arabinofuranosyluracil (Ara-U) in 30 mL of 0.5 N KOH.
-
Addition: Add 15 mL of 37% Formaldehyde solution.
-
Reaction: Seal the vessel and incubate at 60°C for 24 hours. Monitor via TLC (Silica gel; solvent: n-Butanol/Acetic Acid/Water 5:2:3).[1]
-
Neutralization: Cool to room temperature. Neutralize carefully with Amberlite IR-120 (H+ form) resin until pH 7.0.[1]
-
Purification: Filter off resin. Evaporate filtrate to dryness under reduced pressure.
-
Crystallization: Recrystallize the residue from water/ethanol (3:1) to yield white needles of Ara-HMU.
Part 5: Therapeutic Potential & Future Directions[1]
While Ara-HMU is rarely used as a standalone drug today, it is the parent scaffold for Sorivudine (BV-araU) , a highly potent anti-VZV agent.[1] Current research utilizes Ara-HMU in two distinct areas:
-
Bacteriophage Genetics: It serves as a model to study "hypermodified" DNA found in phages like SPO1 and SP8, where 5-hmU completely replaces thymine. Understanding how polymerases handle 5-hmU-Ara helps elucidate phage replication strategies.[1]
-
PET Imaging Probes: Radiolabeled derivatives (e.g., [18F]-FMAU, a structural relative) are used to image cellular proliferation.[1][12] Ara-HMU derivatives are being investigated as probes for specific viral infections due to their selective phosphorylation.[1]
References
-
Sakata, S., et al. (1980). "Synthesis and antiherpesviral activity of 5-C-substituted uracil nucleosides." Nucleic Acids Symposium Series, (8), s39-42.[1]
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Machida, H., et al. (1979). "In vitro antiherpesviral activity of 5-alkyl derivatives of 1-beta-D-arabinofuranosyluracil." Antimicrobial Agents and Chemotherapy, 16(2).
-
Griengl, H., et al. (1985).[13] "5-(Haloalkyl)-2'-deoxyuridines: a novel type of potent antiviral nucleoside analogue."[1][13] Journal of Medicinal Chemistry. (Contextualizing the 5-substitution SAR).
-
Rosenwirth, B., et al. (1987).[13] "In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil." Antiviral Research.
-
Cayman Chemical. "1-β-D-Arabinofuranosyluracil (Ara-U) Product Information." (Precursor data). [1]
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